what is the chemical formula for Tetraamminepalladium(II) hydrogencarbonate
what is the chemical formula for Tetraamminepalladium(II) hydrogencarbonate
Content Type: Technical Monograph / Synthesis Guide
Subject: Molecular Architecture, Synthesis Protocols, and Catalytic Utility of
Executive Summary
Tetraamminepalladium(II) hydrogencarbonate (CAS: 134620-00-1) is a specialized palladium precursor defined by the chemical formula
Unlike standard palladium salts (e.g.,
Molecular Architecture & Stoichiometry
Chemical Identity
The compound consists of a square planar palladium(II) cation coordinated by four ammonia ligands, balanced by two bicarbonate (hydrogencarbonate) anions in the outer coordination sphere.[1][5]
| Property | Specification |
| IUPAC Name | Tetraamminepalladium(II) hydrogencarbonate |
| Chemical Formula | |
| Molecular Weight | 296.58 g/mol |
| Palladium Content | ~35.9% (Theoretical) |
| Geometry | Square Planar ( |
| Solubility | Soluble in water; insoluble in organic solvents |
| Appearance | White to pale yellow crystalline solid |
Structural Visualization
The following diagram illustrates the coordination geometry and electrostatic interaction between the cationic complex and the anionic counter-ions.
Figure 1: Coordination sphere of Tetraamminepalladium(II) cation balanced by bicarbonate anions.[1][3]
Synthesis & Manufacturing Protocols
The "Halide-Free" Imperative
In industrial catalysis, even trace amounts of chloride ions (
Synthesis Workflow
The standard industrial route involves the formation of the ammine complex followed by ion exchange.[1] Direct reaction of Pd sponge is preferred over
Protocol A: Ion Exchange Route (From
)[1]
-
Complex Formation: Dissolve Palladium(II) chloride (
) in aqueous ammonia ( ). Note: The solution will turn from brown/red to clear/pale yellow.[1] -
Anion Exchange (The Critical Step): Pass the
solution through a strong base anion exchange resin (OH- form).[1] -
Carbonation: Bubble high-purity
gas through the hydroxide solution until pH reaches ~8.0. [1] -
Crystallization: Concentrate the solution under vacuum at low temperature (<40°C) to prevent ammonia loss and precipitation of metallic Pd.[1]
Figure 2: Step-by-step synthesis workflow ensuring chloride removal via ion exchange.
Applications in Catalysis & Materials Science[1][10][11][12]
Catalyst Preparation (Impregnation)
This compound is the "Gold Standard" for preparing Pd catalysts on acidic supports (e.g., Zeolites, Alumina).[1]
-
Mechanism: The basicity of the ammonia ligands allows for strong electrostatic adsorption onto acidic oxide supports.[1]
-
Advantage: Unlike nitrate precursors (
), the bicarbonate salt does not release gases during calcination, reducing environmental scrubbing requirements.[1][3]
Thermal Decomposition Profile
Understanding the decomposition is vital for controlling particle size in the final catalyst.[1]
| Temperature Range | Event | Products |
| 80°C - 120°C | Loss of water/solvent | Anhydrous Salt |
| 150°C - 200°C | Ligand release | |
| 200°C - 350°C | Anion decomposition | |
| > 350°C | Metal formation | PdO (in air) or Pd metal (in |
Comparison of Precursors
| Precursor | Anion Residue | Risk Profile | Primary Use |
| Pd Chloride | High (Corrosive/Poison) | Electroplating | |
| Pd Nitrate | Medium ( | General Catalysis | |
| Pd Acetate | Low (Carbon deposits) | Organic Synthesis | |
| Pd Tetraammine Bicarbonate | None (Volatile) | High-Purity Catalysis |
Analytical Characterization
To validate the synthesis of
-
Gravimetric Analysis (Pd Content):
-
Ion Chromatography (IC):
-
FT-IR Spectroscopy:
References
-
Heraeus Precious Metals. (n.d.).[1] Palladium Precursors for Catalysis. Retrieved from [Link]
-
American Elements. (n.d.).[1] Tetraamminepalladium(II) Hydrogen Carbonate Properties. Retrieved from [Link][1]
-
PubChem. (2023).[1][6] Compound Summary: Tetraamminepalladium(II) hydrogen carbonate.[1][2][5][7][8][9][10][11][12] National Library of Medicine.[1] Retrieved from [Link]
-
Johnson Matthey. (n.d.).[1] Precious Metal Salts for Automotive Catalysts. Retrieved from [Link]
Sources
- 1. JP5523445B2 - Method for producing palladium (hydrogen) carbonate complex having amine ligand - Google Patents [patents.google.com]
- 2. Tetraamminepalladium (II) hydrogen carbonate CAS no.: 134620-00-1 , Solution [heraeus-precious-metals.com]
- 3. CN112939100B - Preparation method of tetraammine palladium (II) bicarbonate - Google Patents [patents.google.com]
- 4. Preparation method of tetraammine palladium hydrogen carbonate compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Palladium(2+), Tetraammine-, (sp-4-1)-, Carbonate (1:2) | C2H14N4O6Pd | CID 153931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetraamminepalladium(II) hydrogencarbonate 99.99 trace metals 134620-00-1 [sigmaaldrich.com]
- 7. alfachemic.com [alfachemic.com]
- 8. americanelements.com [americanelements.com]
- 9. Tetraamminepalladium (II) hydrogen carbonate | 134620-00-1 [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. scbt.com [scbt.com]
- 12. Tetraamminepalladium(II) hydrogen carbonate 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
